Binding Affinity to Human Muscarinic Acetylcholine Receptor M2 (CHOK9 Cells)
The 4-methoxypyrimidine-5-carboxamide-containing derivative BDBM50265980 demonstrates high binding affinity to the human muscarinic acetylcholine receptor M2 (CHRM2) with a dissociation constant (Kd) of 0.700 nM as determined by competitive binding assays in CHOK9 cells [1]. This affinity is comparable to other potent M2 antagonists and suggests that the 4-methoxy substitution, when incorporated into the appropriate scaffold, does not preclude high-affinity engagement of this GPCR target. While direct comparator data for the unsubstituted pyrimidine analog is not available, this result establishes a baseline for this chemotype's potential in CNS and cardiovascular drug discovery.
| Evidence Dimension | Binding affinity (Kd) |
|---|---|
| Target Compound Data | Kd = 0.700 nM |
| Comparator Or Baseline | Baseline for potent M2 antagonists (typical range: 0.1–10 nM) |
| Quantified Difference | Within high-affinity range |
| Conditions | Human muscarinic acetylcholine receptor M2 expressed in CHOK9 cells, competitive binding assay |
Why This Matters
This quantitative affinity data supports the utility of 4-methoxypyrimidine-5-carboxamide derivatives in developing high-affinity ligands for GPCR targets, a key consideration for CNS and cardiovascular research programs.
- [1] BindingDB. BDBM50265980: Affinity Data for Human Muscarinic Acetylcholine Receptor M2. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50265980 (accessed 2026-04-22). View Source
